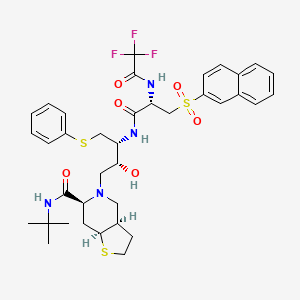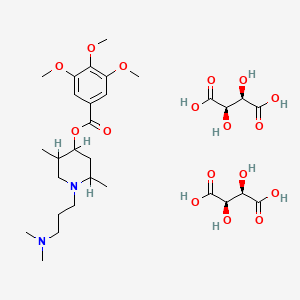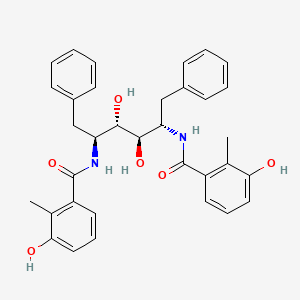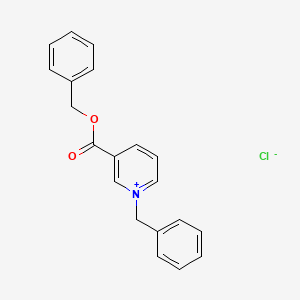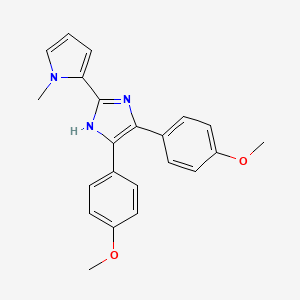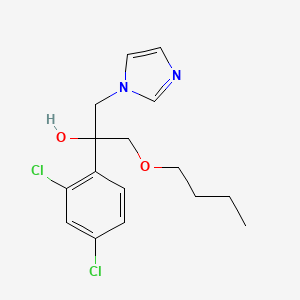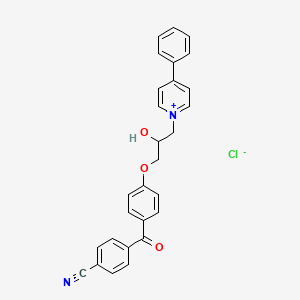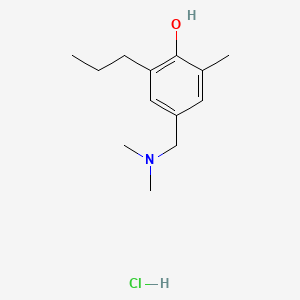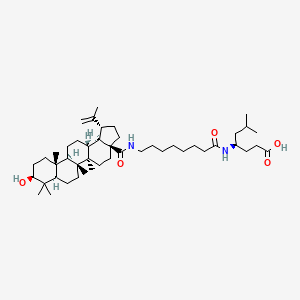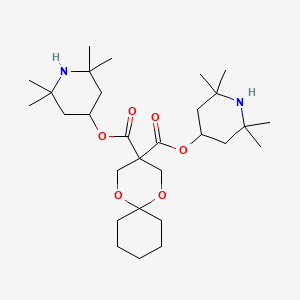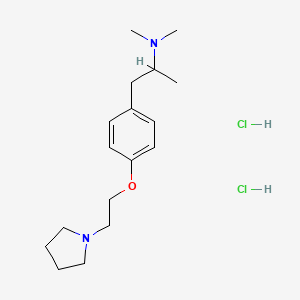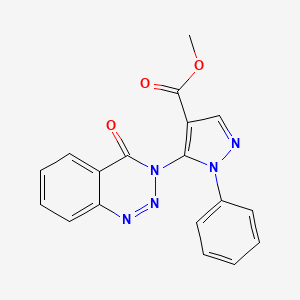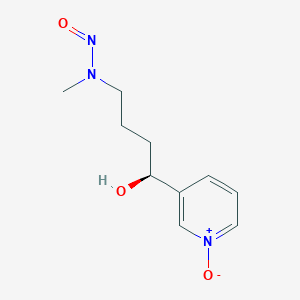
DB6S2J4Dzn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, also known by its Unique Ingredient Identifier (UNII) DB6S2J4Dzn, is a compound with significant relevance in the field of tobacco-related carcinogenesis. This compound is a tobacco-specific nitrosamine, which is known for its potent carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol involves the nitrosation of nicotine derivatives. The reaction typically requires specific conditions such as acidic environments and nitrosating agents like sodium nitrite. The process involves the conversion of nicotine to its nitrosamine derivative through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding N-oxide form.
Reduction: The compound can be reduced to its amine form under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the N-oxide derivative, the amine form, and various substituted pyridyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is primarily used in scientific research to study the mechanisms of tobacco-related carcinogenesis. It serves as a model compound to investigate the metabolic pathways and DNA adduct formation associated with tobacco-specific nitrosamines. Additionally, it is used in the development of chemopreventive agents and in the evaluation of their efficacy in preventing tobacco-induced cancers .
Wirkmechanismus
The compound exerts its carcinogenic effects through metabolic activation. It undergoes α-hydroxylation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, which form adducts that disrupt normal cellular processes. The pathways involved in its activation include cytochrome P450 enzymes, which facilitate the hydroxylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosonornicotine (NNN): A related compound with similar metabolic pathways and carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is unique due to its specific structure, which includes an N-oxide group. This structural feature influences its reactivity and metabolic activation pathways, making it a valuable compound for studying the distinct mechanisms of tobacco-related carcinogenesis .
Eigenschaften
CAS-Nummer |
762268-59-7 |
|---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
N-[(4S)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
DKBKTKUNVONEGX-JTQLQIEISA-N |
Isomerische SMILES |
CN(CCC[C@@H](C1=C[N+](=CC=C1)[O-])O)N=O |
Kanonische SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



